![molecular formula C12H12O B183501 2-Phenyl-2-cyclohexen-1-one CAS No. 4556-09-6](/img/structure/B183501.png)
2-Phenyl-2-cyclohexen-1-one
Übersicht
Beschreibung
2-Phenyl-2-cyclohexen-1-one is a chemical compound that belongs to the family of cyclohexenones. It is a yellowish crystalline powder with a characteristic odor. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-Phenyl-2-cyclohexen-1-one varies depending on its application. In the synthesis of biologically active compounds, it acts as a precursor for the formation of the final product. In the synthesis of metal complexes, it acts as a ligand that coordinates with the metal ion to form a stable complex. In the detection of metal ions, it acts as a fluorescent probe that binds to the metal ion and emits fluorescence upon excitation.
Biochemical and Physiological Effects:
2-Phenyl-2-cyclohexen-1-one has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that it exhibits anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Phenyl-2-cyclohexen-1-one in lab experiments is its versatility. It can be used in the synthesis of various biologically active compounds and metal complexes. Additionally, it can be used as a fluorescent probe for the detection of metal ions. However, one of the limitations of using 2-Phenyl-2-cyclohexen-1-one is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Phenyl-2-cyclohexen-1-one. One potential direction is the synthesis of novel biologically active compounds using 2-Phenyl-2-cyclohexen-1-one as a starting material. Another direction is the development of new metal complexes with enhanced catalytic properties. Additionally, the use of 2-Phenyl-2-cyclohexen-1-one as a fluorescent probe for the detection of metal ions in living cells and tissues could have significant implications in the field of bioimaging. Finally, the investigation of the biochemical and physiological effects of 2-Phenyl-2-cyclohexen-1-one could lead to the discovery of new therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2-cyclohexen-1-one has numerous potential scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, 2-Phenyl-2-cyclohexen-1-one has been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
CAS-Nummer |
4556-09-6 |
---|---|
Produktname |
2-Phenyl-2-cyclohexen-1-one |
Molekularformel |
C12H12O |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 |
InChI-Schlüssel |
QBKAQTWEICLWHV-UHFFFAOYSA-N |
SMILES |
C1CC=C(C(=O)C1)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC=C(C(=O)C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.